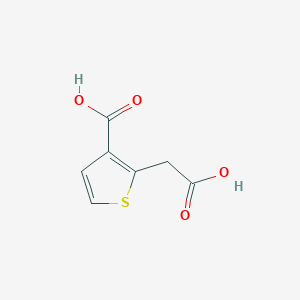

2-(Carboxymethyl)thiophene-3-carboxylic acid

Vue d'ensemble

Description

2-(Carboxymethyl)thiophene-3-carboxylic acid is a chemical compound with the molecular weight of 186.19 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, involves various methods. One method involves the use of a bis(alkoxo)palladium complex as a catalyst for the direct C-H arylation of thiophenes . Another method involves a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K . These methods can couple aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H6O4S/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9)(H,10,11) . The InChI Key is RUFLXAZKSIUZLY-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . Trithiocarbonate anions (CS32-) can be generated in situ from CS2 and KOH in dimethyl sulfoxide and used as a novel S2- synthon for the synthesis of 2,5-disubstituted thiophenes from 1,3-butadiynes .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 207-209 degrees Celsius .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

2-(Carboxymethyl)thiophene-3-carboxylic acid and its derivatives play a significant role in catalysis and organic synthesis. For instance, thiophene-2-carboxylic acids can undergo regioselective alkenylation through a rhodium/silver-catalyzed oxidative coupling with alkenes, without decarboxylation. This process is applicable to a range of substrates, including brominated thiophenecarboxylic acids and furan-2-carboxylic acids, along with styrenes and acrylates, demonstrating its versatility in organic synthesis (Iitsuka et al., 2013). Additionally, ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes efficiently leads to 3-vinylated products through directed C-H bond cleavage, expanding the possibilities for functionalizing thiophene-based molecules (Ueyama et al., 2011).

Material Science and Electrochemical Applications

Thiophene derivatives, including those related to this compound, find extensive use in material science, particularly in the development of conductive polymers. For example, thiophene derivatives synthesized by protecting the carboxyl group of 3-thiophene acetic acid are used in electrochemical DNA sensors. These sensors demonstrate specific electrochemical characteristics and are effective in biological recognition, indicating their potential in biosensing applications (Kang et al., 2004). In another study, an iminodiacetatic acid (IDA) modified conducting copolymer electrode comprising 3-methyl thiophene and 3-thiophene acetic acid was used for the electrochemical detection of copper ions, showcasing the application of thiophene derivatives in environmental monitoring (Lin et al., 2009).

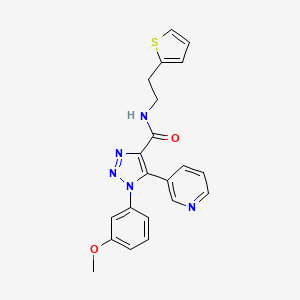

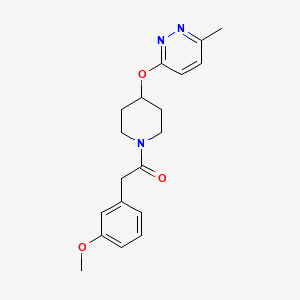

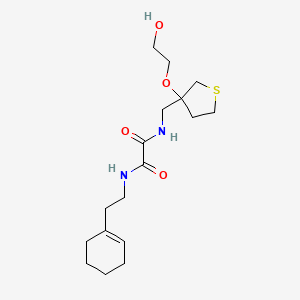

Pharmaceutical and Biomedical Research

Thiophene-containing compounds have been explored for their potential in pharmaceutical and biomedical applications. Some thiophene derivatives exhibit anticancer, antibacterial, antiviral, and antioxidant activities. The synthesis of novel thiophene-containing compounds, such as those combining thiophene and benzimidazole or 1,2,4-triazole moieties, has been reported. These compounds show promise as antibacterial and antifungal agents, highlighting the potential of thiophene derivatives in developing new therapeutic agents (Mabkhot et al., 2017).

Safety and Hazards

The safety information for 2-(Carboxymethyl)thiophene-3-carboxylic acid indicates that it should be handled with care. It is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Mécanisme D'action

Target of Action

Thiophene derivatives have been known to interact with a variety of biological targets . For instance, some thiophene-based analogs have shown potential as biologically active compounds, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.

Biochemical Pathways

Thiophene derivatives have been known to influence a variety of biochemical pathways depending on their specific targets . The downstream effects would be dependent on the specific pathway and the context of the interaction.

Result of Action

Some thiophene derivatives have been found to inhibit the proliferation of tumor cells derived from t-lymphoma, prostate, kidney, and liver cancer . The specific effects of 2-(Carboxymethyl)thiophene-3-carboxylic acid would depend on its specific targets and the context of the interaction.

Propriétés

IUPAC Name |

2-(carboxymethyl)thiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFLXAZKSIUZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2883406.png)

![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2883415.png)

![N-(2-(furan-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2883417.png)

![Ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2883419.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2883420.png)

![2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B2883421.png)

![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2883423.png)

![N-(4-acetylphenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2883424.png)